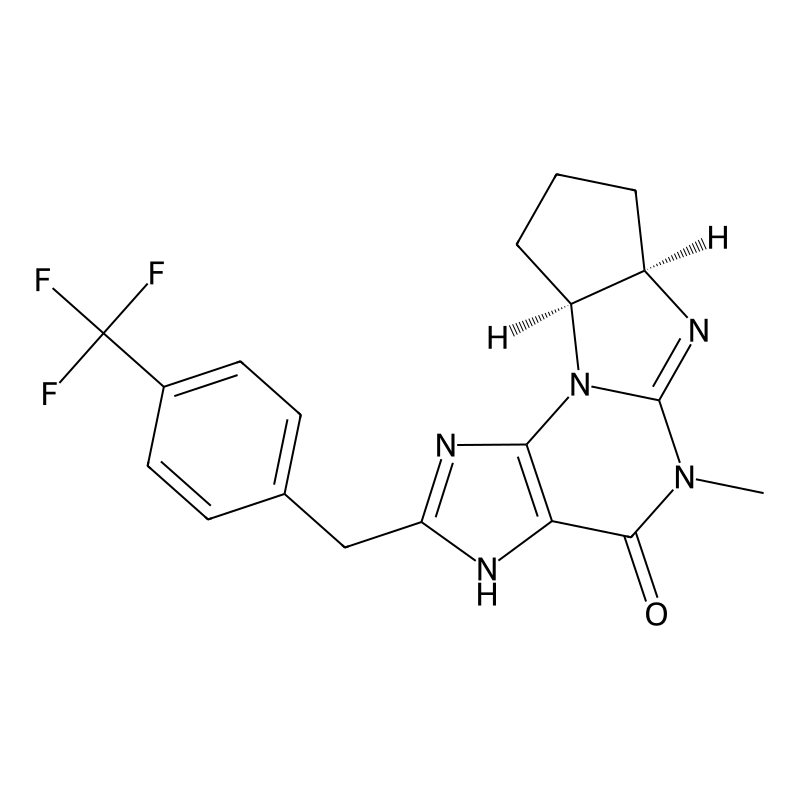Sch-51866

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
SCH-51866 is a compound classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 1 and phosphodiesterase type 5. Its IUPAC name is (6aR,9aS)-5-Methyl-2-[4-(trifluoromethyl)benzyl]-5,6a,7,8,9,10-hexahydro-1H-pyrido[3,4-b]indole-1,3-dione. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate cyclic nucleotide levels, particularly cyclic guanosine monophosphate and cyclic adenosine monophosphate, which are critical in various physiological processes .
The primary chemical reaction catalyzed by phosphodiesterases like SCH-51866 involves the hydrolysis of cyclic nucleotides. Specifically, phosphodiesterase type 1 hydrolyzes both cyclic guanosine monophosphate and cyclic adenosine monophosphate by removing 5′-nucleotides from their 3′-hydroxy termini . The inhibition of these enzymes leads to increased concentrations of cyclic nucleotides within cells, thereby enhancing signaling pathways that depend on these molecules.
SCH-51866 exhibits significant biological activity as an inhibitor of phosphodiesterases. It has been shown to have an inhibitory concentration (IC50) of approximately 70 nM for phosphodiesterase type 1 and 60 nM for phosphodiesterase type 5 . This inhibition can lead to various physiological effects such as vasodilation and improved cardiac function, making it a candidate for treating conditions like heart failure and pulmonary hypertension .
The synthesis of SCH-51866 generally involves several key steps. While specific proprietary methods may vary among researchers, the synthesis typically includes the formation of the core pyridoindole structure followed by functionalization at the benzyl and trifluoromethyl groups. The synthesis process has been optimized over time to enhance yield and purity while minimizing by-products. Detailed methodologies can be found in various chemical literature sources that focus on the development of phosphodiesterase inhibitors .
SCH-51866 is primarily investigated for its potential therapeutic applications in cardiovascular diseases due to its ability to enhance cyclic nucleotide signaling. Its role as a phosphodiesterase inhibitor suggests applications in treating conditions such as:
- Heart Failure: By improving cardiac contractility and reducing vascular resistance.
- Pulmonary Hypertension: Through vasodilatory effects.
- Antiplatelet Therapy: As it has demonstrated antiproliferative effects on platelets .
Studies have shown that SCH-51866 interacts with the active sites of phosphodiesterase enzymes through several mechanisms:
- Hydrophobic Interactions: The compound occupies a hydrophobic pocket within the enzyme.
- Metal Ion Coordination: Interactions with metal ions essential for enzyme activity.
- Hydrogen Bonding: Engaging with key amino acid residues involved in substrate recognition .
These interactions are critical for its inhibitory efficacy and selectivity towards different phosphodiesterase isoforms.
Several compounds share structural similarities with SCH-51866 and exhibit comparable biological activities:
| Compound Name | Phosphodiesterase Target | IC50 (nM) | Unique Features |
|---|---|---|---|
| Zaprinast | Type 1 | 100 | Selective for type 1 |
| Ibudilast | Type 1 | ~50 | Anti-inflammatory properties |
| Sildenafil | Type 5 | ~10 | Well-known erectile dysfunction drug |
| Tadalafil | Type 5 | ~10 | Longer half-life compared to others |
Uniqueness of SCH-51866: Unlike many other inhibitors, SCH-51866 demonstrates dual inhibition of both type 1 and type 5 phosphodiesterases, which may provide broader therapeutic effects in conditions requiring modulation of both cyclic nucleotide pathways .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Lusche DF, Kaneko H, Malchow D. cGMP-phosphodiesterase antagonists inhibit Ca2+-influx in Dictyostelium discoideum and bovine cyclic-nucleotide-gated-channel. Eur J Pharmacol. 2005 Apr 18;513(1-2):9-20. PubMed PMID: 15878705.
3: Wang P, Wu P, Egan RW, Billah MM. Identification and characterization of a new human type 9 cGMP-specific phosphodiesterase splice variant (PDE9A5). Differential tissue distribution and subcellular localization of PDE9A variants. Gene. 2003 Sep 18;314:15-27. PubMed PMID: 14527714.
4: Sasaki T, Kotera J, Yuasa K, Omori K. Identification of human PDE7B, a cAMP-specific phosphodiesterase. Biochem Biophys Res Commun. 2000 May 19;271(3):575-83. PubMed PMID: 10814504.
5: Soderling SH, Bayuga SJ, Beavo JA. Identification and characterization of a novel family of cyclic nucleotide phosphodiesterases. J Biol Chem. 1998 Jun 19;273(25):15553-8. PubMed PMID: 9624145.
6: Vemulapalli S, Watkins RW, Chintala M, Davis H, Ahn HS, Fawzi A, Tulshian D, Chiu P, Chatterjee M, Lin CC, Sybertz EJ. Antiplatelet and antiproliferative effects of SCH 51866, a novel type 1 and type 5 phosphodiesterase inhibitor. J Cardiovasc Pharmacol. 1996 Dec;28(6):862-9. PubMed PMID: 8961086.
7: Wang CJ, Tian Z, Watkins R, Cook J, Lin C. Determination of a cyclic guanine monophosphate phosphodiesterase inhibitor (SCH 51866) in rat serum using capillary zone electrophoresis. J Chromatogr B Biomed Appl. 1995 Jul 7;669(1):141-8. PubMed PMID: 7581878.






